molecular formula C22H22N2O4S B4671738 N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4671738
M. Wt: 410.5 g/mol
InChI Key: WQONSIQOYDPOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.

Scientific Research Applications

N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in drug discovery. It has been found to be an effective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of CK2 in vitro and in vivo, making it a promising lead compound for the development of CK2 inhibitors as potential anticancer agents.

Mechanism of Action

N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have also shown that N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits tumor growth in mouse models of breast and prostate cancer.

Advantages and Limitations for Lab Experiments

N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the investigation of the role of CK2 in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of more efficient synthesis methods for N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its derivatives could facilitate their use in drug discovery and other research applications.
Conclusion
In conclusion, N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has potential applications in drug discovery. Its ability to inhibit CK2 and its demonstrated anticancer activity make it a valuable tool for studying the role of CK2 in various cellular processes. Further research is needed to fully understand the biochemical and physiological effects of N~1~-ethyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and to develop more potent and selective CK2 inhibitors based on its structure.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-2-23-22(25)17-24(29(26,27)21-11-7-4-8-12-21)18-13-15-20(16-14-18)28-19-9-5-3-6-10-19/h3-16H,2,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQONSIQOYDPOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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